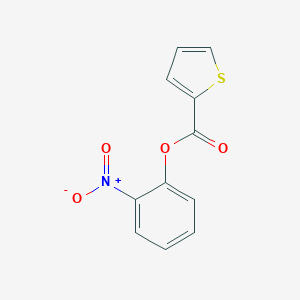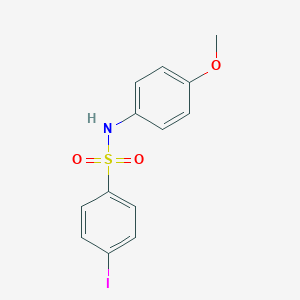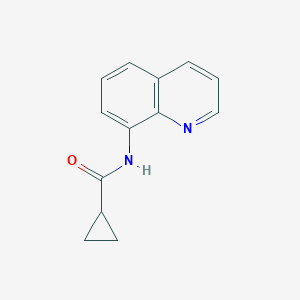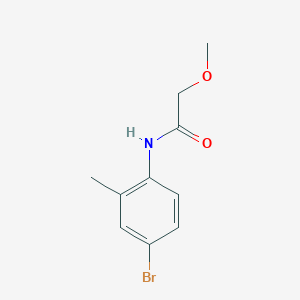
2-Nitrophenyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrophenyl 2-thiophenecarboxylate, also known as NPTC, is a synthetic compound that has been used in scientific research for several years. This compound belongs to the class of nitrophenyl esters and is widely used as a substrate for enzymes that catalyze carboxylesterase activity. The purpose of
Wirkmechanismus
The mechanism of action of 2-Nitrophenyl 2-thiophenecarboxylate is based on the hydrolysis of the ester bond by carboxylesterases, which results in the release of 2-nitrophenol and thiophene-2-carboxylic acid. The hydrolysis reaction is followed by the formation of a yellow-colored product, 2-nitrophenolate ion, which can be measured spectrophotometrically at 405 nm.
Biochemical and Physiological Effects
2-Nitrophenyl 2-thiophenecarboxylate has no known biochemical or physiological effects on living organisms. This compound is not metabolized in vivo and is excreted unchanged in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Nitrophenyl 2-thiophenecarboxylate in lab experiments are its high specificity and sensitivity for carboxylesterase activity assays. This compound is also easy to use and can be measured spectrophotometrically, which makes it a reliable and efficient tool for measuring carboxylesterase activity. The limitations of using 2-Nitrophenyl 2-thiophenecarboxylate are its potential toxicity and instability in aqueous solutions. This compound should be handled with care and stored in a dry and dark place.
Zukünftige Richtungen
For the use of 2-Nitrophenyl 2-thiophenecarboxylate in scientific research include the development of new methods for measuring carboxylesterase activity, the identification of new carboxylesterase inhibitors and activators, and the investigation of the role of carboxylesterases in drug metabolism and toxicity. Additionally, the use of 2-Nitrophenyl 2-thiophenecarboxylate in environmental studies, such as the measurement of carboxylesterase activity in aquatic organisms, is an area of potential research.
Synthesemethoden
The synthesis of 2-Nitrophenyl 2-thiophenecarboxylate is achieved by reacting 2-nitrophenol with thiophene-2-carboxylic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified by column chromatography using a suitable solvent system.
Wissenschaftliche Forschungsanwendungen
2-Nitrophenyl 2-thiophenecarboxylate is a widely used substrate for carboxylesterase activity assays in various scientific research fields, including drug discovery, toxicology, and environmental science. This compound is used to measure the activity of carboxylesterases, which are enzymes that play an important role in the metabolism of drugs, xenobiotics, and endogenous compounds. The measurement of carboxylesterase activity is crucial in understanding the pharmacokinetics and toxicology of drugs and chemicals.
Eigenschaften
Molekularformel |
C11H7NO4S |
|---|---|
Molekulargewicht |
249.24 g/mol |
IUPAC-Name |
(2-nitrophenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C11H7NO4S/c13-11(10-6-3-7-17-10)16-9-5-2-1-4-8(9)12(14)15/h1-7H |
InChI-Schlüssel |
GPAHVISEVVHWOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=CS2 |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[(3-Methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B291129.png)
